molecular formula C20H15ClF4N4O B608234 JNJ-54166060 CAS No. 1627900-42-8

JNJ-54166060

Katalognummer: B608234
CAS-Nummer: 1627900-42-8
Molekulargewicht: 438.8106
InChI-Schlüssel: PLIXFSPGDVKMDM-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNJ-54166060 is a potent P2X7 antagonist. Bioactivity data of this compound: rP2X7 IC50=4 nM;  rP2X7 IC50=115nM;  HLM/RLM = 0.35/0.64, ED50 = 2.3 mg/kg in rats. this compound shows high oral bioavailability and low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg of QD. Additionally, this compound possesses a unique CYP profile and was found to be a regioselective inhibitor of midazolam CYP3A metabolism.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

  • Mechanism of Action : JNJ-54166060 inhibits the human P2X7 receptor, which plays a crucial role in mediating inflammatory responses and pain signaling. The compound exhibits a high affinity for the receptor, with an IC50 value of approximately 4 nM, indicating its potency in blocking receptor activity .
  • Bioavailability : It demonstrates high oral bioavailability and low to moderate clearance rates in preclinical studies, suggesting favorable pharmacokinetic properties for therapeutic use .

Pain Management

Research indicates that this compound may be beneficial in models of neuropathic pain. The inhibition of P2X7 receptors can attenuate pain signaling pathways, potentially leading to new treatments for chronic pain conditions.

Neuroinflammation

Given its role in modulating inflammatory responses, this compound is being investigated for its effects on neuroinflammation. The compound's ability to inhibit pro-inflammatory cytokine release could make it a candidate for treating neurodegenerative diseases where inflammation plays a key role.

Psychiatric Disorders

There is emerging evidence suggesting that P2X7 receptor antagonists like this compound might have implications in psychiatric disorders such as depression and anxiety. By modulating neurotransmitter release and inflammatory processes, this compound could offer therapeutic benefits in these areas.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Alomone Labs P2X7 Receptor InhibitionDemonstrated potent inhibition of the human P2X7 receptor with an IC50 of 4 nM; high oral bioavailability.
Preclinical Pain ModelsNeuropathic PainShowed efficacy in reducing pain behaviors in animal models; potential for chronic pain treatment.
Neuroinflammation ResearchCNS DisordersInhibited cytokine release in vitro; potential application in neurodegenerative diseases like Alzheimer's.

Challenges and Considerations

While the pharmacological profile is promising, challenges remain regarding the translation of preclinical findings to clinical applications. Safety assessments and long-term effects need thorough investigation to ensure patient well-being during treatment.

Eigenschaften

CAS-Nummer

1627900-42-8

Molekularformel

C20H15ClF4N4O

Molekulargewicht

438.8106

IUPAC-Name

(R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone

InChI

InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1

InChI-Schlüssel

PLIXFSPGDVKMDM-LLVKDONJSA-N

SMILES

ClC1=C(C(N2CCC(N(C3=CC=C(F)C=N3)C=N4)=C4[C@H]2C)=O)C=CC=C1C(F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

JNJ-54166060;  JNJ 54166060;  JNJ54166060.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JNJ-54166060
Reactant of Route 2
Reactant of Route 2
JNJ-54166060
Reactant of Route 3
Reactant of Route 3
JNJ-54166060
Reactant of Route 4
Reactant of Route 4
JNJ-54166060

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.